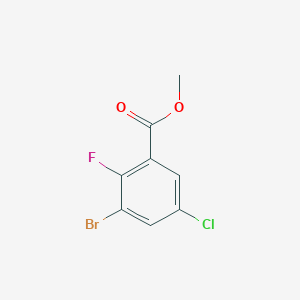

Methyl 3-bromo-5-chloro-2-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-bromo-5-chloro-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXDGXTVFSONFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-bromo-5-chloro-2-fluorobenzoate CAS 1353575-32-2

An In-depth Technical Guide to Methyl 3-bromo-5-chloro-2-fluorobenzoate

Introduction

This compound is a halogenated aromatic ester that serves as a highly functionalized and versatile building block in synthetic organic chemistry. Its unique substitution pattern—featuring bromo, chloro, and fluoro groups on the benzene ring—offers multiple, distinct reaction sites. This strategic arrangement of halogens with differential reactivity makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom provides a prime handle for cross-coupling reactions, making this compound a sought-after scaffold for creating novel molecular entities. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications for researchers in drug discovery and chemical development.

Physicochemical and Spectral Properties

The fundamental properties of this compound are summarized below. It is important to note that while some data is derived from experimental sources, many physical properties listed by chemical suppliers are computationally predicted.

Structural and Physical Data

| Property | Value | Source |

| CAS Number | 1353575-32-2 | - |

| Molecular Formula | C₈H₅BrClFO₂ | PubChem[1] |

| Molecular Weight | 267.48 g/mol | Calculated |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | Off-white to light yellow solid or oil | Supplier Data |

| Purity | Typically >95% | Supplier Data |

| Storage Temperature | Room Temperature, keep in a dark place, sealed in dry | BLD Pharm[2] |

Predicted Spectral Data

While specific experimental spectra for this exact compound are not widely published, its structure allows for reliable prediction of its key spectral characteristics, which are crucial for identity confirmation and quality control.

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show two signals in the aromatic region and one singlet for the methyl ester.

-

δ ~7.7-7.9 ppm (doublet of doublets, 1H, Ar-H ortho to Br).

-

δ ~7.5-7.7 ppm (doublet of doublets, 1H, Ar-H ortho to Cl).

-

δ ~3.9 ppm (singlet, 3H, -OCH₃).

-

Causality: The electron-withdrawing halogens deshield the aromatic protons. The splitting pattern (doublets of doublets) arises from coupling between the two aromatic protons and the fluorine atom.

-

-

¹³C NMR (CDCl₃, 100 MHz): The spectrum should display 8 distinct carbon signals.

-

δ ~163-165 ppm (C=O of ester).

-

δ ~155-160 ppm (C-F, large ¹JCF coupling constant).

-

δ ~115-140 ppm (5 additional aromatic carbons, with C-Br and C-Cl signals being weakest).

-

δ ~52-54 ppm (-OCH₃).

-

-

Mass Spectrometry (EI-MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of one bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and one chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) atom.

-

Molecular Ion (M⁺): A cluster of peaks around m/z 266, 268, and 270.

-

-

Infrared (IR) Spectroscopy:

-

~1730 cm⁻¹ (strong, C=O stretch of the ester).

-

~1250 cm⁻¹ (strong, C-O stretch).

-

~1100-1200 cm⁻¹ (strong, C-F stretch).

-

~700-800 cm⁻¹ (C-Cl stretch).

-

~600-700 cm⁻¹ (C-Br stretch).

-

Synthesis and Purification

The most direct and industrially viable synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 3-bromo-5-chloro-2-fluorobenzoic acid (CAS 1269232-93-0).[1][2][3][4]

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system based on standard Fisher esterification principles, adapted for this specific substrate.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-chloro-2-fluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (10-20 volumes, serving as both solvent and reagent). Cool the mixture to 0°C in an ice bath.

-

Catalysis: Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise via a syringe. Expertise & Trustworthiness: Thionyl chloride is superior to acid catalysts like H₂SO₄ for this reaction as it reacts with water to produce gaseous HCl and SO₂, driving the equilibrium towards the product and simplifying workup. The slow, cooled addition is critical to control the initial exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65-70°C). Maintain reflux for 3-5 hours.

-

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), monitoring the disappearance of the starting carboxylic acid.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂.

-

Purification: The resulting crude residue is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 10%) is typically effective for eluting the product.

-

Validation: Combine the pure fractions, concentrate under vacuum, and dry to yield this compound. Confirm identity and purity using NMR and MS as outlined in Section 1.2.

Reactivity and Synthetic Utility

The utility of this molecule stems from the differential reactivity of its halogen substituents and the ester functional group. This allows for selective, stepwise modifications, making it a powerful tool for building molecular complexity.

Caption: Key reactive sites on this compound.

-

Bromo Group (Position 3): This is the most versatile site for synthetic modification. The C-Br bond is significantly more reactive than the C-Cl and C-F bonds in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of aryl, alkyl, alkynyl, or amino groups via Suzuki, Stille, Sonogashira, or Buchwald-Hartwig aminations, respectively. This selectivity is the cornerstone of its utility as a building block.

-

Chloro Group (Position 5): The C-Cl bond is less reactive in cross-coupling reactions than the C-Br bond. It can be targeted under more forcing reaction conditions or with specific catalyst systems, allowing for sequential functionalization. It also contributes to the electronic properties of the ring.

-

Fluoro Group (Position 2): The C-F bond is largely inert to cross-coupling conditions and is primarily used to modulate the electronic and steric environment of the molecule. It is a common bioisostere for a hydrogen atom and can improve metabolic stability and membrane permeability in drug candidates.[5]

-

Methyl Ester Group: The ester can be readily hydrolyzed under basic conditions (e.g., LiOH, NaOH) to reveal the carboxylic acid, which can then be coupled with amines to form amides—a common linkage in pharmaceuticals.

Applications in Drug Discovery and Development

While specific, publicly documented syntheses using CAS 1353575-32-2 are not abundant, its structural motifs are prevalent in modern medicinal chemistry. Halogenated aromatic compounds are critical components in a vast number of FDA-approved drugs.[6] They are used to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and to enhance binding interactions with biological targets.

This building block is ideally suited for the synthesis of inhibitors for kinases, proteases, and other enzyme classes where a substituted phenyl ring is a key pharmacophore.

Hypothetical Drug Discovery Workflow

The following workflow illustrates how this compound could be used to synthesize a hypothetical lead compound in a drug discovery program.

Caption: Hypothetical workflow for lead compound synthesis.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The following information is synthesized from available Safety Data Sheets (SDS).[7][8]

-

Hazard Identification:

-

Precautionary Measures:

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[7][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7][8]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

References

-

The Royal Society of Chemistry. Supporting Information for "A convenient and efficient method for the esterification of carboxylic acids with alkyl halides promoted by K2CO3/TBAI". [Link]

-

PubChem. Methyl 3-Bromo-5-chlorobenzoate. [Link]

-

Lead Sciences. 3-Bromo-5-Chloro-2-fluorobenzoic acid. [Link]

-

PubChem. 3-Bromo-5-chloro-2-fluorobenzoic acid. [Link]

-

PubChemLite. Methyl 2-bromo-5-chloro-3-fluorobenzoate. [Link]

-

Chemsrc. 3-broMo-5-chloro-2-fluoro-benzoic acid. [Link]

-

Chem-Impex. 3-Bromo-5-fluorobenzoic acid. [Link]

-

Oakwood Chemical. 3-Bromo-5-fluorobenzoic acid. [Link]

-

PubChem. Methyl 3-bromo-5-fluorobenzoate. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

ACS Publications. Discovery of Potent and Orally Bioavailable MDM2 Inhibitors. [Link]

-

MDPI. New Halogen-Containing Drugs Approved by FDA in 2021. [Link]

-

European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. [Link]

Sources

- 1. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-Chloro-2-fluorobenzoic acid - Lead Sciences [lead-sciences.com]

- 3. 1269232-93-0|3-Bromo-5-Chloro-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. 3-Bromo-5-chloro-2-fluorobenzoic acid | 1269232-93-0 [sigmaaldrich.cn]

- 5. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [mdpi.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.at [fishersci.at]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 3-bromo-5-chloro-2-fluorobenzoate

Introduction: Situating a Key Intermediate in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the strategic design of small-molecule therapeutics often hinges on the availability of precisely functionalized building blocks. Halogenated benzoic acids and their derivatives represent a cornerstone of this molecular toolbox, offering medicinal chemists a versatile scaffold to modulate pharmacokinetic and pharmacodynamic properties. Methyl 3-bromo-5-chloro-2-fluorobenzoate emerges from this context as a significant, albeit specialized, chemical intermediate.

The strategic placement of three distinct halogen atoms—bromine, chlorine, and fluorine—on the benzoic acid methyl ester framework provides multiple, differentiated reaction sites for further chemical elaboration. The electron-withdrawing nature of these halogens significantly influences the reactivity of the aromatic ring and the ester moiety. This guide provides a comprehensive overview of the known physical and chemical properties of this compound and its immediate precursor, offering a critical data resource for researchers in organic synthesis and drug development. While experimentally determined physical data for the title compound is not extensively available in public literature, this guide consolidates available information and provides data for its key synthetic precursor, 3-Bromo-5-chloro-2-fluorobenzoic acid, to offer a robust foundational understanding.

Molecular Identity and Structure

The fundamental identity of a chemical compound is established by its structure and unique identifiers. The following section outlines the key identifiers for this compound.

Caption: 2D Structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1353575-32-2 | |

| Molecular Formula | C₈H₅BrClFO₂ | |

| Molecular Weight | 267.48 g/mol | |

| MDL Number | MFCD24107111 |

Physicochemical Properties: A Tale of Two Molecules

Properties of 3-Bromo-5-chloro-2-fluorobenzoic Acid (Precursor)

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClFO₂ | [1][2] |

| Molecular Weight | 253.45 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Boiling Point (Predicted) | 321.5 ± 42.0 °C at 760 mmHg | [4] |

| Flash Point (Predicted) | 148.2 ± 27.9 °C | [4] |

| Density (Predicted) | 1.9 ± 0.1 g/cm³ | [4] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [2] |

Predicted Properties of this compound

Computational models provide estimations for physical properties where experimental data is absent. These values should be used as a guide for experimental design.

| Property | Predicted Value | Source |

| XlogP | 3.2 | |

| Monoisotopic Mass | 265.91455 Da |

Safety and Handling

Safety is paramount when handling halogenated aromatic compounds. While a specific safety data sheet for this compound is not widely available, the hazard profile of its precursor acid and related structures suggests that appropriate precautions should be taken.

GHS Hazard Information for 3-Bromo-5-chloro-2-fluorobenzoic Acid

The precursor acid is classified with the following hazard statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Recommended Precautionary Measures (General for Halogenated Benzoates):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Researchers should always consult a comprehensive, up-to-date Safety Data Sheet (SDS) from the supplier before handling this or any related chemical.

Synthetic Protocol: Esterification

The most direct route to this compound is through the esterification of its corresponding carboxylic acid. A standard and effective method involves the use of methanol in the presence of thionyl chloride. This approach is often high-yielding and proceeds under relatively mild conditions.

Workflow: Synthesis of this compound

Caption: General workflow for thionyl chloride-mediated esterification.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the esterification of substituted benzoic acids and should be optimized for this specific substrate.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), add 3-Bromo-5-chloro-2-fluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (10-20 volumes, e.g., 10-20 mL per gram of acid). Stir the suspension at room temperature.

-

Catalyst Introduction: Slowly, and with caution, add thionyl chloride (SOCl₂) (1.5-2.0 eq.) dropwise to the stirring mixture. The addition is exothermic and will cause the evolution of gas.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

-

Purification: The crude residue can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure methyl ester product.

Rationale for Experimental Choices:

-

Thionyl Chloride: This reagent reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. This intermediate is then rapidly attacked by methanol to form the ester. The byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.

-

Methanol as Solvent: Using methanol as the solvent ensures a large excess of the nucleophile is present, maximizing the conversion to the methyl ester.

-

Reflux: Heating the reaction increases the rate of both the acyl chloride formation and the subsequent esterification, ensuring the reaction completes in a reasonable timeframe.

Conclusion and Future Outlook

This compound stands as a valuable, though underexplored, synthetic intermediate. Its utility is derived from the unique electronic environment created by its three halogen substituents, offering a platform for the synthesis of complex molecules. While a comprehensive experimental dataset on its physical properties is currently lacking, the well-characterized nature of its parent carboxylic acid provides a solid foundation for its use in research. The synthetic protocol outlined herein offers a reliable method for its preparation, enabling its broader application in drug discovery programs targeting novel therapeutics. As synthetic methodologies advance, the demand for such precisely substituted building blocks is expected to grow, underscoring the importance of foundational guides like this for the scientific community.

References

-

PubChem. 3-Bromo-5-chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

-

Sinfoo Biotech. 3-Bromo-5-chloro-2-fluorobenzoic acid, (CAS# 1269232-93-0). [Link]

-

Pharmaffiliates. 3-Bromo-5-chloro-2-fluorobenzoic Acid. [Link]

-

Chemsrc. 3-broMo-5-chloro-2-fluoro-benzoic acid | CAS#:1269232-93-0. [Link]

-

PubChem. Methyl 2-bromo-3-chloro-5-fluorobenzoate. National Center for Biotechnology Information. [Link]

Sources

- 1. H32262.06 [thermofisher.cn]

- 2. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. Methyl 3-Bromo-5-chloro-2-methylbenzoate [synhet.com]

- 4. 3-broMo-5-chloro-2-fluoro-benzoic acid | CAS#:1269232-93-0 | Chemsrc [chemsrc.com]

- 5. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 3-bromo-5-chloro-2-fluorobenzoate: Synthesis, Characterization, and Applications

An In-Depth Guide for Chemical Researchers and Drug Development Professionals

Methyl 3-bromo-5-chloro-2-fluorobenzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring three distinct halogen atoms and a methyl ester, offers a versatile platform for a wide range of chemical transformations. This guide provides a comprehensive overview of its synthesis, structural properties, reactivity, and applications, with a particular focus on its role in medicinal chemistry.

Physicochemical Properties and Structural Elucidation

This compound is a polysubstituted benzene derivative. The strategic placement of bromo, chloro, and fluoro groups imparts distinct electronic and steric properties that are instrumental in directing its reactivity. The electron-withdrawing nature of the halogens and the methyl ester group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).

Key Physicochemical Data:

| Property | Value |

| Molecular Formula | C₈H₅BrClFO₂ |

| Molecular Weight | 267.48 g/mol |

| CAS Number | 1803303-72-5 |

| Appearance | White to off-white solid or powder |

| Purity | Typically >97% (GC) |

Note: Physical properties like melting and boiling points are not consistently reported and should be determined empirically.

Structural Analysis: Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR analysis is expected to show a singlet for the methyl ester protons (-OCH₃) typically in the range of 3.8-4.0 ppm. The aromatic region will display two doublets or multiplets corresponding to the two protons on the benzene ring.

-

¹³C NMR will show distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached halogens.

-

¹⁹F NMR is a crucial technique to confirm the presence and environment of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: Key stretches include a strong absorption band for the C=O of the ester group (around 1720-1740 cm⁻¹), C-O stretching, and absorption bands corresponding to the C-Halogen bonds and the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and isotopic patterns corresponding to the presence of bromine and chlorine atoms, which is a definitive feature for confirming the structure.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically starts from its corresponding carboxylic acid, 3-bromo-5-chloro-2-fluorobenzoic acid. The most common and straightforward method is a Fischer esterification.

Field-Proven Synthesis Protocol: Fischer Esterification

This protocol describes the conversion of 3-bromo-5-chloro-2-fluorobenzoic acid to its methyl ester.

Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction. Using an excess of methanol serves to drive the equilibrium towards the product side, ensuring a high yield. A strong acid catalyst, like sulfuric acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-chloro-2-fluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 volumes) to the flask to act as both reactant and solvent.

-

Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq) to the mixture while stirring.

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Caption: Reactivity of this compound leading to diverse chemical derivatives.

Analytical Quality Control

Ensuring the purity of this compound is critical for its use in subsequent synthetic steps, as impurities can lead to unwanted side reactions and complicate purification.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. The analyte is eluted from a nonpolar stationary phase by a polar mobile phase. Purity is determined by comparing the area of the main product peak to the total area of all peaks in the chromatogram.

Exemplary HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

-

Gradient: Start with a higher water percentage and gradually increase the acetonitrile percentage over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

Sample Preparation: Prepare a dilute solution of the compound in the mobile phase (e.g., 1 mg/mL).

-

Analysis: Inject a small volume (e.g., 10 µL) and integrate the peak areas. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100%.

Safety, Handling, and Storage

As with its precursor, 3-bromo-5-chloro-2-fluorobenzoic acid, this compound should be handled with care. [1]

-

Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation. [1]* Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant potential in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its densely packed and electronically distinct functional groups provide a rich platform for selective and complex molecular construction. A thorough understanding of its synthesis, characterization, and reactivity is paramount for any researcher aiming to leverage this powerful building block in their synthetic endeavors.

References

-

PubChem. 3-Bromo-5-chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Pharmaffiliates. Methyl 5-bromo-2-chlorobenzoate. Available from: [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Google Patents. Synthetic method of 2-halogen-5-bromobenzoic acid.

- Google Patents. Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

- Google Patents. Preparation method of 5-bromo-2-chlorobenzoic acid.

-

Gomes, C. S. B., et al. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. Available from: [Link]

-

Zhu, W., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available from: [Link]

-

Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available from: [Link]

-

Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Available from: [Link]

-

TradeIndia. 3-bromo-5-chlorobenzoic Acid Application: Pharmaceutical Industry. Available from: [Link]

Sources

Methyl 3-bromo-5-chloro-2-fluorobenzoate molecular weight

An In-depth Technical Guide to Methyl 3-bromo-5-chloro-2-fluorobenzoate: Synthesis, Applications, and Core Properties for Pharmaceutical Research

Executive Summary

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring three distinct halogen atoms and a reactive methyl ester group, makes it a versatile synthetic intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed, field-proven synthesis protocol, its critical role as a building block in drug discovery, and essential safety and handling procedures. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this key chemical entity.

Introduction: The Strategic Value of Halogenated Building Blocks

In modern drug discovery, the incorporation of halogen atoms into lead compounds is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties. Halogens can alter metabolic stability, binding affinity, lipophilicity, and bioavailability. Polysubstituted benzene rings, such as the core of this compound, serve as rigid scaffolds onto which further complexity can be built. The presence of bromine, chlorine, and fluorine atoms offers multiple, orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse compound libraries.

Chlorine-containing molecules, in particular, have a storied history in medicine, with over 250 FDA-approved drugs featuring this element.[1] Furthermore, precursors like 5-bromo-2-chlorobenzoic acid are pivotal in the synthesis of modern blockbuster drugs, including SGLT2 inhibitors for diabetes.[2][3] this compound belongs to this critical class of intermediates, valued for its predictable reactivity and strategic importance in constructing high-value active pharmaceutical ingredients (APIs).

Physicochemical and Structural Properties

The precise arrangement of substituents on the benzene ring dictates the molecule's reactivity and physical characteristics. The electron-withdrawing nature of the fluorine, chlorine, and ester groups, combined with the steric and electronic influence of the bromine atom, creates a unique chemical entity.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₅BrClFO₂ | [4][5] |

| Molecular Weight | 267.48 g/mol | [5] |

| Canonical SMILES | COC(=O)C1=C(F)C(Br)=CC(Cl)=C1 | N/A |

| CAS Number | 1269232-94-1 (for the parent acid) | [4][6] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | [7] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, THF) | N/A |

Note: Data is based on the specified structure and close analogs found in chemical databases. The CAS number for the parent carboxylic acid is provided for reference.

Synthesis and Purification Protocol

The most direct and reliable method for preparing this compound is the esterification of its corresponding carboxylic acid, 3-bromo-5-chloro-2-fluorobenzoic acid, which is a commercially available starting material.[6] The use of thionyl chloride (SOCl₂) with methanol is a standard, high-yield procedure that avoids the equilibrium limitations of Fischer esterification.

Rationale for Reagent Selection

-

3-bromo-5-chloro-2-fluorobenzoic acid: The foundational building block with the required halogenation pattern.

-

Thionyl Chloride (SOCl₂): Acts as an activating agent, converting the carboxylic acid into a highly reactive acyl chloride intermediate. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.

-

Methanol (MeOH): Serves as both the reagent to form the methyl ester and, in excess, as the reaction solvent.

-

Inert Atmosphere (N₂ or Ar): Essential for preventing moisture from quenching the highly reactive acyl chloride and thionyl chloride.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-bromo-5-chloro-2-fluorobenzoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous methanol (10-20 mL per gram of acid) to the flask. Stir the resulting suspension at room temperature.

-

Activation: Cool the mixture to 0 °C using an ice-water bath. Slowly add thionyl chloride (1.5-2.0 eq) dropwise via syringe over 15-20 minutes. Caution: This reaction is exothermic and releases HCl gas.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 3-5 hours).[8]

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), water, and finally, brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure methyl ester.[8]

Synthesis Workflow Diagram

Caption: Esterification workflow for this compound.

Role in Drug Discovery and Development

This compound is not an active drug itself but rather a high-value intermediate or building block. Its utility stems from the differential reactivity of its halogen substituents, which allows for selective and sequential chemical modifications. It is a key precursor for synthesizing more complex scaffolds used in medicinal chemistry.[9]

This structural motif is particularly relevant in the development of inhibitors for various enzymes and receptors. The strategic placement of halogens can enhance binding to target proteins through halogen bonding and other non-covalent interactions, while also blocking sites of metabolic attack.[10] Its utility is exemplified by its relationship to precursors for important drug classes. For instance, related bromo-chlorinated benzoic acids are known starting materials for synthesizing SGLT2 inhibitors, a class of drugs used to treat type-2 diabetes.[2]

Logical Relationship in API Synthesis

Caption: Role as a key intermediate in a multi-step API synthesis pathway.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a suite of analytical techniques is employed. These methods provide a self-validating system to confirm the successful synthesis and purification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structural integrity of the molecule by identifying the chemical environment of each proton, carbon, and fluorine atom.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight (267.48 g/mol ) and provide information on the isotopic pattern characteristic of compounds containing one bromine and one chlorine atom.[5]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of the final product, typically aiming for >97%.[7]

-

Infrared (IR) Spectroscopy: FTIR analysis can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the ester group, typically around 1720-1740 cm⁻¹.

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling in a laboratory setting. The safety protocols are derived from data for structurally similar chemicals.[11][12]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[11]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use.[13]

-

Skin and Body Protection: Wear a lab coat and long-sleeved clothing.[12]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[11]

-

-

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat and sources of ignition.[14]

-

Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed and sealed in a dry environment.[6] For long-term stability, storage under refrigeration may be recommended.[14]

-

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical and chemical research. Its well-defined structure provides a reliable and versatile platform for building molecular complexity, enabling the discovery and development of novel therapeutic agents. Understanding its synthesis, reactivity, and handling is fundamental for any scientist working at the forefront of medicinal chemistry. This guide provides the foundational knowledge necessary to leverage this potent building block to its full potential.

References

- (Source not directly used for a specific claim, but provides rel

- ChemicalBook. (n.d.). methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis.

- BLD Pharm. (n.d.). 3-Bromo-5-Chloro-2-fluorobenzoic acid.

- CymitQuimica. (2024). Safety Data Sheet.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2024). SAFETY DATA SHEET - Methyl 3-bromo-5-fluorobenzoate.

-

PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzoic acid. Retrieved from [Link]

- Combi-Blocks, Inc. (2023). OT-6921 - Safety Data Sheet.

- Sigma-Aldrich. (2025). Aldrich 157910 - SAFETY DATA SHEET.

- (Source not directly used for a specific claim, but provides rel

-

PubChem. (n.d.). Methyl 2-bromo-3-chloro-5-fluorobenzoate. Retrieved from [Link]

- (Source not directly used for a specific claim, but provides rel

- SynHet. (n.d.). Methyl 3-Bromo-5-chloro-2-methylbenzoate.

- Thermo Scientific Chemicals. (n.d.). Methyl 3-bromo-5-fluorobenzoate, 98%.

- (Source not directly used for a specific claim, but provides rel

- (Source not directly used for a specific claim, but provides rel

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

- (Source not directly used for a specific claim, but provides rel

- European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.

- Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- (Source not directly used for a specific claim, but provides rel

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. data.epo.org [data.epo.org]

- 3. scribd.com [scribd.com]

- 4. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-bromo-3-chloro-5-fluorobenzoate | C8H5BrClFO2 | CID 81446085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1269232-93-0|3-Bromo-5-Chloro-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 7. Methyl 3-bromo-5-fluorobenzoate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. Methyl 3-Bromo-5-chloro-2-methylbenzoate [synhet.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.at [fishersci.at]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-5-chloro-2-fluorobenzoate

This guide provides a comprehensive overview of the synthetic routes for preparing methyl 3-bromo-5-chloro-2-fluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical principles that govern these transformations.

Introduction

This compound is a highly substituted aromatic compound whose structural complexity necessitates a multi-step synthetic approach. The strategic introduction of halogen substituents and the carboxylic acid functionality requires careful consideration of directing group effects and reaction compatibility. This guide will explore a robust and field-proven synthetic pathway, offering insights into the causality behind experimental choices and providing detailed protocols to ensure reproducibility and high purity of the final product.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through the construction of the core aromatic ring with the desired substitution pattern, followed by the formation of the methyl ester. A logical and efficient strategy commences with a commercially available substituted toluene, which then undergoes a series of transformations to introduce the required functional groups. This guide will focus on a synthetic route starting from 3-chloro-2-fluorotoluene, a readily accessible starting material.

The overall synthetic strategy can be visualized as a multi-stage process, each step building upon the previous one to achieve the target molecular architecture.

Caption: Synthetic workflow starting from 3-chloro-2-fluorotoluene.

Part 1: Synthesis of the Core Intermediate: 3-bromo-5-chloro-2-fluorobenzoic acid

This section details the synthesis of the key precursor, 3-bromo-5-chloro-2-fluorobenzoic acid, from 3-chloro-2-fluorotoluene.

Step 1: Nitration of 3-chloro-2-fluorotoluene

The initial step involves the introduction of a nitro group onto the aromatic ring. The directing effects of the existing chloro and fluoro substituents are crucial in determining the position of nitration.

Methodology:

-

To a stirred mixture of 3-chloro-2-fluorotoluene (1.0 eq) in concentrated sulfuric acid at 0-5 °C, a mixture of concentrated nitric acid (1.1 eq) and sulfuric acid is added dropwise, ensuring the temperature is maintained below 10 °C.[1]

-

After the addition is complete, the reaction is allowed to stir at room temperature for 2-4 hours.[1]

-

The reaction mixture is then carefully poured onto ice.

-

The precipitated product, primarily 3-chloro-2-fluoro-6-nitrotoluene, is collected by filtration, washed with cold water, and dried.

Causality: The ortho,para-directing effects of the chloro and fluoro groups, combined with the steric hindrance at the position between them, favor the introduction of the nitro group at the 6-position.

Step 2: Reduction of 3-chloro-2-fluoro-6-nitrotoluene to 5-amino-3-chloro-2-fluorotoluene

The nitro group is then reduced to an amine, which will serve as a handle for the subsequent introduction of the bromo substituent via a Sandmeyer reaction.

Methodology:

-

The 3-chloro-2-fluoro-6-nitrotoluene (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid.

-

A reducing agent, such as iron powder (3.0 eq) with a catalytic amount of hydrochloric acid, is added to the solution.[1]

-

The mixture is heated to reflux and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the iron salts, and the solvent is removed under reduced pressure to yield 5-amino-3-chloro-2-fluorotoluene.

Causality: Catalytic hydrogenation with palladium on carbon (Pd/C) is an alternative clean and efficient method for this reduction.[1]

Step 3: Sandmeyer Reaction for the Synthesis of 5-bromo-3-chloro-2-fluorotoluene

The Sandmeyer reaction is a powerful tool for the conversion of an amino group on an aromatic ring to a variety of substituents, including halogens.[2][3][4]

Methodology:

-

The 5-amino-3-chloro-2-fluorotoluene (1.0 eq) is diazotized by treatment with sodium nitrite (1.1 eq) in an aqueous solution of hydrobromic acid at 0-5 °C.[1]

-

The resulting diazonium salt solution is then added to a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.[1]

-

The reaction mixture is heated to 70-80 °C and stirred for 1-2 hours.[1]

-

The final product, 5-bromo-3-chloro-2-fluorotoluene, is isolated by extraction and purified.

Causality: The Sandmeyer reaction proceeds via a radical mechanism initiated by the copper(I) catalyst.[4] This allows for the regioselective introduction of the bromine atom at the position of the former amino group.

Step 4: Oxidation of 5-bromo-3-chloro-2-fluorotoluene to 3-bromo-5-chloro-2-fluorobenzoic acid

The final step in the synthesis of the core intermediate is the oxidation of the methyl group to a carboxylic acid.

Methodology:

-

5-bromo-3-chloro-2-fluorotoluene is suspended in a mixture of a suitable solvent (e.g., water, pyridine) and a strong oxidizing agent such as potassium permanganate (KMnO₄).

-

The mixture is heated to reflux and stirred vigorously for several hours until the purple color of the permanganate disappears.

-

The hot solution is filtered to remove the manganese dioxide byproduct.

-

The filtrate is cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the 3-bromo-5-chloro-2-fluorobenzoic acid.

-

The product is collected by filtration, washed with cold water, and dried.

Causality: Potassium permanganate is a powerful oxidizing agent capable of converting the alkyl side chain of an aromatic ring to a carboxylic acid.[5] The reaction conditions need to be carefully controlled to avoid degradation of the aromatic ring.

Alternative Synthetic Route

An alternative and potentially more convergent approach begins with 2-fluoro-5-nitrotoluene.[1]

Caption: Alternative synthetic workflow starting from 2-fluoro-5-nitrotoluene.

This route offers the advantage of potentially fewer steps and a higher overall yield.[1] However, the regioselectivity of the initial chlorination step must be carefully controlled.[1]

Part 2: Esterification to this compound

The final step in the synthesis is the esterification of the carboxylic acid with methanol to yield the desired methyl ester.

Fischer Esterification

A classic and reliable method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.

Methodology:

-

3-bromo-5-chloro-2-fluorobenzoic acid is dissolved in a large excess of methanol.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is added.

-

The mixture is heated to reflux for several hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to remove any unreacted acid and the acid catalyst.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The reaction is an equilibrium process, and using a large excess of methanol drives the equilibrium towards the formation of the ester.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Estimated Yield (%) |

| 1 | 3-chloro-2-fluorotoluene | 3-chloro-2-fluoro-6-nitrotoluene | HNO₃, H₂SO₄ | 70-80[1] |

| 2 | 3-chloro-2-fluoro-6-nitrotoluene | 5-amino-3-chloro-2-fluorotoluene | Fe, HCl | ~90 |

| 3 | 5-amino-3-chloro-2-fluorotoluene | 5-bromo-3-chloro-2-fluorotoluene | NaNO₂, HBr, CuBr | 80-90[1] |

| 4 | 5-bromo-3-chloro-2-fluorotoluene | 3-bromo-5-chloro-2-fluorobenzoic acid | KMnO₄ | 70-85 |

| 5 | 3-bromo-5-chloro-2-fluorobenzoic acid | This compound | Methanol, H₂SO₄ | >90 |

Yields are estimates based on analogous reactions and may vary depending on specific reaction conditions and purification methods.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with good overall yield through a well-designed synthetic route. The key to a successful synthesis lies in the careful control of reaction conditions, particularly for the nitration, Sandmeyer, and oxidation steps. The methodologies outlined in this guide provide a robust framework for the preparation of this important pharmaceutical intermediate. By understanding the chemical principles behind each transformation, researchers can troubleshoot and optimize these procedures for their specific applications.

References

- CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents. (n.d.).

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2020). Journal of Chemical Research, 44(7-8), 443-447. [Link]

-

Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o30. [Link]

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

-

3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(27), 16712-16723. [Link]

-

3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents. (n.d.).

-

22.5 Sandmeyer Reactions | Organic Chemistry - YouTube. (2021, May 1). Retrieved January 21, 2026, from [Link]

-

Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(27), 16712-16723. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Sandmeyer reaction : r/Chempros - Reddit. (2023, November 16). Retrieved January 21, 2026, from [Link]

Sources

Reactivity of substituted fluorobenzoates

An In-Depth Technical Guide to the Reactivity of Substituted Fluorobenzoates

Abstract

Substituted fluorobenzoates are a cornerstone of modern medicinal chemistry and materials science. The strategic incorporation of fluorine into the benzoic acid framework profoundly alters the molecule's electronic and steric properties, providing a versatile toolkit for fine-tuning reactivity and biological activity.[1][2] This guide offers an in-depth exploration of the principles governing the reactivity of these compounds, with a focus on their application in research and drug development. We will dissect the key reaction classes, including Nucleophilic Aromatic Substitution (SNAr), transformations at the carboxyl group, and cross-coupling reactions, providing both mechanistic insights and field-proven experimental protocols.

Fundamental Principles of Reactivity

The reactivity of a substituted fluorobenzoate is a nuanced interplay of electronic and steric effects imposed by the substituents on the aromatic ring. Understanding these principles is critical for predicting reaction outcomes and designing synthetic pathways.

The Duality of Fluorine's Electronic Influence

The fluorine atom exerts a powerful influence on the aromatic ring through two opposing electronic effects:

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is bonded.[3][4] This inductive effect deactivates the ring towards electrophilic aromatic substitution but is crucial for activating it towards nucleophilic attack.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system.[3][5] This effect is weaker than its inductive pull but serves to increase electron density, primarily at the ortho and para positions.

This dichotomy makes fluorobenzene's reactivity unique compared to other halobenzenes.[3] The strong inductive withdrawal generally dominates, making the ring electron-deficient and paving the way for reactions like Nucleophilic Aromatic Substitution (SNAr).

Impact of Additional Substituents

The true synthetic utility of fluorobenzoates emerges when additional substituents are present. These groups modulate the ring's reactivity and direct the regioselectivity of reactions.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) work in concert with fluorine's inductive effect.[6] When positioned ortho or para to the fluorine atom, they dramatically lower the electron density of the ring and stabilize the negatively charged intermediate in SNAr reactions, thereby accelerating the substitution rate.[6][7]

-

Electron-Donating Groups (EDGs): Groups like amino (-NH₂) and methoxy (-OCH₃) counteract the deactivating inductive effect of fluorine through strong resonance donation.[8][9] This can make SNAr reactions more challenging unless other activating factors are present.

The following table summarizes the qualitative effects of common substituents on the rate of SNAr at a para-fluorobenzoate.

| Substituent at Ortho/Para Position | Electronic Effect | Predicted Effect on SNAr Rate |

| -NO₂ | Strong Electron-Withdrawing | Strong Activation |

| -CN | Strong Electron-Withdrawing | Strong Activation |

| -CF₃ | Strong Electron-Withdrawing | Strong Activation[10][11] |

| -Br, -Cl | Inductively Withdrawing | Moderate Activation |

| -H | Neutral (Reference) | Baseline |

| -CH₃ | Weak Electron-Donating | Weak Deactivation |

| -OCH₃ | Strong Electron-Donating (Resonance) | Strong Deactivation |

Key Reaction Classes in Synthesis

Nucleophilic Aromatic Substitution (SNAr)

SNAr is arguably the most important reaction involving substituted fluorobenzoates. It provides a powerful, often transition-metal-free, method for forming C-N, C-O, and C-S bonds.[12]

Causality of the Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: A nucleophile attacks the carbon atom bearing the fluorine. This is the rate-determining step.[6] The reaction works only when strong EWGs are positioned ortho or para to the fluorine, as they are needed to stabilize the resulting high-energy carbanion intermediate, known as a Meisenheimer complex, through resonance.[7]

-

Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion. Fluoride, despite being a poor leaving group in aliphatic Sₙ2 reactions, is an excellent leaving group in SNAr. This is because its high electronegativity makes the initial attack by the nucleophile (the rate-determining step) more favorable.[6]

Caption: Figure 1: SNAr Mechanism on a p-Nitrofluorobenzoate.

Field-Proven Insights:

-

Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are ideal. They solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and highly reactive.

-

Base Selection: A mild base like K₂CO₃ or Et₃N is often sufficient to deprotonate protic nucleophiles (e.g., amines, thiols) without promoting side reactions.[13]

-

Leaving Group Trend: For SNAr, the typical leaving group trend is F > Cl > Br > I, which is the reverse of Sₙ1/Sₙ2 trends.[6]

Reactions at the Carboxylic Acid / Ester Group

The carboxylic acid moiety offers a second reactive handle for synthetic diversification.

-

Amide Bond Formation: Standard peptide coupling reagents (e.g., EDC, HBTU) readily convert the carboxylic acid to an activated species for reaction with amines. The electronic nature of the ring substituents influences the acidity of the carboxyl group but generally does not prevent these robust transformations. These reactions are fundamental to building larger molecules from fluorobenzoate fragments.[1]

-

Ester Hydrolysis: The rate of alkaline hydrolysis of fluorobenzoate esters is sensitive to the electronic effects of other ring substituents. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide and thus increasing the hydrolysis rate.[14][15]

Cross-Coupling Reactions

While the C-F bond is the strongest carbon-halogen bond, it can be activated for cross-coupling reactions under specific catalytic conditions, typically requiring nickel or palladium catalysts with specialized ligands.[16][17] This allows for the formation of C-C bonds.

A key synthetic strategy is exploiting the differential reactivity of various halogens on the same ring. For instance, in a molecule like 3-bromo-4-fluorobenzoic acid, the C-Br bond can be selectively functionalized using a palladium catalyst, leaving the C-F bond intact for a subsequent SNAr reaction.[1][16] This orthogonal reactivity makes poly-halogenated fluorobenzoates powerful and versatile building blocks.

Applications in Drug Development & Medicinal Chemistry

The unique properties conferred by fluorine make substituted fluorobenzoates highly valuable in pharmaceutical R&D.[4][18]

-

Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position, increasing the half-life and bioavailability of a drug candidate.[2]

-

Lipophilicity & Permeability: Fluorine substitution increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[2]

-

Binding Affinity: The electronegativity of fluorine can alter the electronic profile of a molecule, enabling new or stronger interactions (e.g., hydrogen bonding, dipole-dipole) with biological targets like enzymes or receptors.[1][2]

-

Bioisosterism: Fluorine is often used as a bioisostere for hydrogen, while a -CF₃ group can mimic other functionalities.[19][20] This strategy of replacing atoms or groups to create molecules with similar biological properties is a cornerstone of drug design.[20][21]

Caption: Figure 2: Bioisosteric Replacement.

Analytical & Spectroscopic Characterization

Characterization of substituted fluorobenzoates relies on a standard suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the substitution pattern on the aromatic ring. ¹⁹F NMR is invaluable for directly observing the fluorine environment. ¹³C NMR shows the effect of substituents on the chemical shifts of the ring carbons.

-

Infrared (IR) Spectroscopy: Key stretches include the C=O of the carboxylic acid/ester (~1700-1730 cm⁻¹) and C-F stretches (~1100-1300 cm⁻¹).[22]

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, confirming the molecular formula.

-

X-ray Crystallography: Offers definitive proof of structure and reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.[10][11]

Experimental Protocols

The following protocols are representative examples of key transformations.

Protocol 1: SNAr Reaction with an Amine Nucleophile

This protocol describes the synthesis of an N-aryl anthranilic acid derivative from a 2-fluorobenzoic acid, a reaction that can be accomplished with organolithium reagents in the absence of a metal catalyst.[23]

Objective: To synthesize an N-Aryl anthranilic acid derivative via nucleophilic aromatic substitution.

Materials:

-

2-Fluorobenzoic acid (1.0 eq)

-

Lithioamide (e.g., Lithium diisopropylamide, LDA) (1.1 - 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO₄

Caption: Figure 3: Experimental Workflow for SNAr.

Procedure:

-

Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-fluorobenzoic acid (1.0 eq) in anhydrous THF.

-

Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add the lithioamide solution (1.1 - 1.5 eq) dropwise via syringe.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extraction: Pour the mixture into a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl anthranilic acid.[23]

Protocol 2: Synthesis of Ethyl 4-Fluorobenzoate

This protocol describes a classic Fischer esterification.

Objective: To convert 4-fluorobenzoic acid to its corresponding ethyl ester.

Materials:

-

4-Fluorobenzoic acid (1.0 eq)

-

Absolute Ethanol (excess, serves as solvent and reagent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

-

10% Sodium Carbonate solution

-

Diethyl ether

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Setup: In a round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 eq) in absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated H₂SO₄ to the solution.

-

Reflux: Attach a condenser and reflux the mixture for 7-8 hours, monitoring the reaction progress by TLC.[24][25]

-

Workup: After cooling, transfer the reaction mixture to a separatory funnel.

-

Neutralization: Slowly add 10% sodium carbonate solution to neutralize the excess acid.

-

Extraction: Extract the product into diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Remove the solvent by rotary evaporation to obtain the liquid ethyl 4-fluorobenzoate. The product can be further purified by distillation if necessary.[25]

References

- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). (n.d.).

- The Role of Fluorinated Intermediates in Modern Pharmaceutical Development. (2026, January 19). NINGBO INNO PHARMCHEM CO.,LTD.

- Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calcul

- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (n.d.). Benchchem.

- The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2025, August 6).

- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activ

- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).

- The Crucial Role of 4-Fluorobenzoic Acid in Modern Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

- Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (n.d.).

- Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (n.d.). PMC - NIH.

- Importance of Fluorine in Benzazole Compounds. (2020, October 14). PMC - NIH.

- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (n.d.). PMC - NIH.

- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv

- Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. (2023, September 1). ScholarWorks @ UTRGV.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (n.d.). PubMed.

- Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. (2017). Organic Letters.

- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020, September 28). PMC - PubMed Central.

- Crystallographic and Spectroscopic Characteriz

- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (n.d.). MDPI.

- Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. (n.d.). MDPI.

- Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA NEPIS.

- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). PMC.

- 16.6 Nucleophilic Aromatic Substitution. (2023, September 20). OpenStax.

- Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. (n.d.). PubMed.

- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo

- Application of Bioisosteres in Drug Design. (2012, May 7). SlideShare.

- 15.4: Nucleophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts.

- One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. (n.d.). MDPI.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 11).

- Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.

- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI.

- Intramolecular general base catalyzed ester hydrolysis.

- Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. (n.d.). NIH.

- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024, December 4). PMC.

- 16.4 Substituent Effects in Electrophilic Substitutions. (2023, September 20). OpenStax.

- Substituent Effects in Electrophilic Substitutions. (n.d.). Fiveable.

- 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021, July 31). Chemistry LibreTexts.

- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry.

- 14.3. Substituent Effects. (n.d.). Organic Chemistry II - Lumen Learning.

- Bioisosterism Applications in Medicinal chemistry & Drug Design Classical Non Classical Bioisosteres. (2025, March 20). YouTube.

- Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. (n.d.). PMC - NIH.

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.

- High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2020, April 13). PubMed.

- Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. (n.d.). PMC - NIH.

- Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity rel

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 8. fiveable.me [fiveable.me]

- 9. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 10. researchgate.net [researchgate.net]

- 11. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]

- 17. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents [organic-chemistry.org]

- 18. ajrconline.org [ajrconline.org]

- 19. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 21. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 22. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. globalscientificjournal.com [globalscientificjournal.com]

- 25. researchgate.net [researchgate.net]

Halogenated Benzoic Acid Esters: Versatile Building Blocks for Modern Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated benzoic acid esters are a cornerstone class of intermediates in modern organic synthesis, prized for their unique combination of stability, reactivity, and structural versatility. The presence of a halogen atom on the aromatic ring transforms a simple benzoic acid ester into a highly adaptable building block, enabling a vast array of carbon-carbon and carbon-heteroatom bond formations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of these critical synthons. We will delve into the causality behind synthetic strategies and reaction mechanisms, with a particular focus on palladium-catalyzed cross-coupling reactions, and showcase their pivotal role in the development of pharmaceuticals and advanced materials.

Introduction: The Strategic Value of Halogenated Scaffolds

In the landscape of chemical synthesis, progress is often marked by the development of building blocks that offer predictable reactivity and modularity. Halogenated benzoic acid esters fit this description perfectly. The ester functionality provides a handle for further transformations, such as hydrolysis, reduction, or amidation, while the halogen atom serves as a key reactive site, primarily for transition-metal-catalyzed cross-coupling reactions.[1][2]

The introduction of halogen atoms can significantly enhance the therapeutic efficacy and pharmacokinetic properties of drug candidates.[3][4] Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through steric and electronic effects, as well as through the formation of specific halogen bonds.[3][4][5] Consequently, aryl halides are integral components in a significant percentage of reactions performed in medicinal chemistry.[4] This guide will illuminate the pathways to accessing these valuable intermediates and leveraging their reactivity to construct complex molecular architectures.

Synthetic Pathways to Halogenated Benzoic Acid Esters

The preparation of halogenated benzoic acid esters can be broadly categorized into two strategic approaches: introduction of the halogen onto a pre-existing ester or esterification of a pre-halogenated benzoic acid. The choice of method depends on the availability of starting materials, desired substitution pattern, and functional group tolerance.

Esterification of Halogenated Benzoic Acids

This is the most direct and common approach, particularly when the corresponding halogenated benzoic acid is commercially available or readily synthesized.[6]

-